Cas no 1805218-45-4 (Ethyl 3-chloro-5-cyano-4-formylphenylacetate)

Ethyl 3-chloro-5-cyano-4-formylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-5-cyano-4-formylphenylacetate
-
- インチ: 1S/C12H10ClNO3/c1-2-17-12(16)5-8-3-9(6-14)10(7-15)11(13)4-8/h3-4,7H,2,5H2,1H3
- InChIKey: FJOLBLKBZCEZSU-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=C(C#N)C=C(C=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 336
- トポロジー分子極性表面積: 67.2
- XLogP3: 1.9
Ethyl 3-chloro-5-cyano-4-formylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020801-500mg |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015020801-1g |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
Alichem | A015020801-250mg |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate |
1805218-45-4 | 97% | 250mg |
480.00 USD | 2021-06-18 |
Ethyl 3-chloro-5-cyano-4-formylphenylacetate 関連文献
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
Ethyl 3-chloro-5-cyano-4-formylphenylacetateに関する追加情報
Ethyl 3-chloro-5-cyano-4-formylphenylacetate: A Comprehensive Overview
Ethyl 3-chloro-5-cyano-4-formylphenylacetate, with the CAS number 1805218-45-4, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with chlorine, cyano, and formyl groups, along with an ethyl ester group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The phenyl ring serves as the central framework of this compound, providing a platform for the attachment of various substituents. The chlorine atom at the 3-position introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Similarly, the cyano group at the 5-position adds further electron-withdrawing character, enhancing the compound's potential for participation in various chemical reactions. The formyl group at the 4-position introduces a carbonyl functionality, which is known for its ability to engage in nucleophilic additions and other carbonyl chemistry reactions.
The ethyl ester group at the end of the acetate chain adds a degree of solubility and stability to the molecule. Ester groups are commonly used in organic synthesis as protecting groups for carboxylic acids, and their presence here suggests that this compound may be employed as an intermediate in more complex synthetic pathways. The ester group can also undergo hydrolysis under certain conditions, leading to the formation of carboxylic acids or their corresponding salts.
Recent studies have highlighted the potential of Ethyl 3-chloro-5-cyano-4-formylphenylacetate in medicinal chemistry. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's structure allows for easy modification at various positions on the phenyl ring, enabling chemists to tailor its properties for specific therapeutic applications.
In terms of synthesis, Ethyl 3-chloro-5-cyano-4-formylphenylacetate can be prepared through a series of well-established organic reactions. One common approach involves the Friedel-Crafts acylation of chlorobenzene derivatives, followed by selective substitution reactions to introduce the cyano and formyl groups. The final step typically involves esterification to attach the ethyl acetate moiety.
The compound's stability under various conditions has also been a topic of interest. Studies have shown that Ethyl 3-chloro-5-cyano-4-formylphenylacetate exhibits good thermal stability up to moderate temperatures, making it suitable for use in reactions that require heating. However, exposure to strong acids or bases can lead to hydrolysis or other transformations, depending on the reaction conditions.
From an environmental perspective, understanding the degradation pathways of Ethyl 3-chloro-5-cyano-4-formylphenylacetate is crucial for assessing its potential impact on ecosystems. Research indicates that under aerobic conditions, this compound can undergo microbial degradation, particularly when exposed to specific bacterial strains that possess enzymes capable of breaking down complex aromatic compounds.
In conclusion, Ethyl 3-chloro-5-cyano-4-formylphenylacetate is a multifaceted organic compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel compounds with tailored properties. As ongoing research continues to uncover new insights into its behavior and applications, this compound is likely to remain a focal point in the field of organic chemistry for years to come.
1805218-45-4 (Ethyl 3-chloro-5-cyano-4-formylphenylacetate) Related Products
- 1805978-82-8(2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)
- 1783929-18-9(2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine)
- 260047-13-0(N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 1185057-51-5(3-Chloro-2-propoxy-phenylamine Hydrochloride)
- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)
- 58158-57-9(1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)
- 334932-23-9(Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)




